3-(Quinolin-6-YL)propanoic acid
Overview
Description
3-(Quinolin-6-YL)propanoic acid is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The structure of this compound consists of a quinoline ring attached to a propanoic acid moiety, making it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Quinolin-6-YL)propanoic acid can be achieved through several methods. One common approach involves the reaction of quinoline derivatives with propanoic acid derivatives under specific conditions. For example, the esterification of quinoline-6-carboxylic acid with propanoic acid can yield this compound. This reaction typically requires the presence of a catalyst, such as sulfuric acid, and is carried out under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, green chemistry approaches, such as the use of microwave-assisted synthesis and solvent-free reactions, are being explored to make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(Quinolin-6-YL)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-6-carboxylic acid.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: The compound can undergo substitution reactions, where functional groups on the quinoline ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require the use of halogenating agents like bromine or chlorine, along with a suitable catalyst.
Major Products Formed
Oxidation: Quinoline-6-carboxylic acid.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives, depending on the substituent introduced.
Scientific Research Applications
3-(Quinolin-6-YL)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Quinolin-6-YL)propanoic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Quinoline-6-carboxylic acid: A closely related compound with similar chemical properties.
Dihydroquinoline derivatives: Reduced forms of quinoline with different biological activities.
Substituted quinoline derivatives: Compounds with various functional groups attached to the quinoline ring.
Uniqueness
3-(Quinolin-6-YL)propanoic acid is unique due to its specific structure, which combines the quinoline ring with a propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
3-quinolin-6-ylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-12(15)6-4-9-3-5-11-10(8-9)2-1-7-13-11/h1-3,5,7-8H,4,6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKRMFOVLLETOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CCC(=O)O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629005 | |
Record name | 3-(Quinolin-6-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70629005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
476660-20-5 | |
Record name | 3-(Quinolin-6-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70629005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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